![molecular formula C14H14FNO B1386203 N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine CAS No. 1095045-47-8](/img/structure/B1386203.png)
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine
Overview
Description
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine is an organic compound characterized by the presence of a fluorophenoxy group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine typically involves the following steps:
Starting Materials: 2-Fluorophenol and benzyl chloride are commonly used as starting materials.
Reaction: The reaction proceeds via a nucleophilic substitution where 2-fluorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(2-fluorophenoxy)benzyl chloride.
Amination: The intermediate 2-(2-fluorophenoxy)benzyl chloride is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted benzylamines.
Scientific Research Applications
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to desired biological effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
- N-[2-(2-Chlorophenoxy)benzyl]-N-methylamine
- N-[2-(2-Bromophenoxy)benzyl]-N-methylamine
- N-[2-(2-Iodophenoxy)benzyl]-N-methylamine
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenoxy group (fluorine, chlorine, bromine, iodine).
- Reactivity: The presence of different halogens affects the compound’s reactivity and interaction with other molecules.
- Applications: While similar in structure, each compound may have distinct applications based on its unique properties.
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine stands out due to the presence of the fluorine atom, which imparts unique electronic properties and influences its biological activity.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYGJMCARLPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)

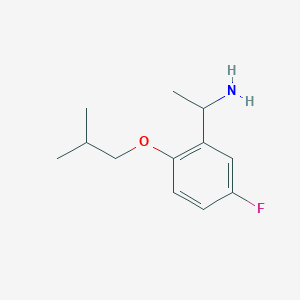
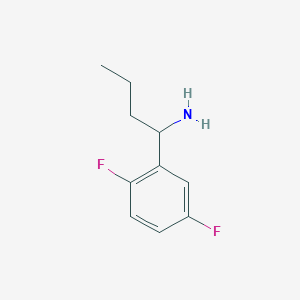
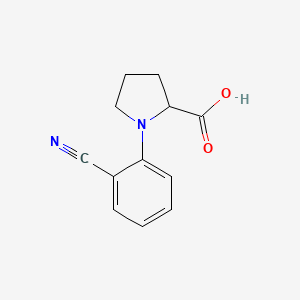
![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
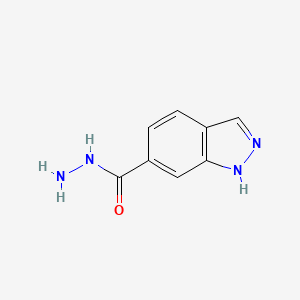
![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)
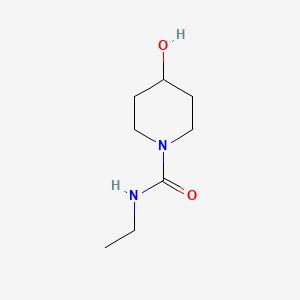
![1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B1386135.png)

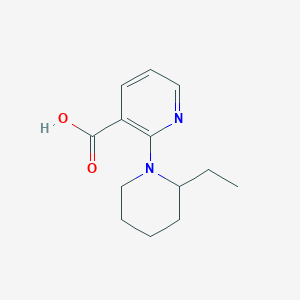
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
